

Mass Spectrum of 2,6-Diethylaniline-d15: A Technical Overview

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Compound of Interest

Compound Name: 2,6-Diethylaniline-d15

Cat. No.: B1591745

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This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum of **2,6-Diethylaniline-d15**. Due to the absence of publicly available experimental data for this specific deuterated isotopologue, this document outlines a predicted fragmentation pathway based on the known mass spectrometry of analogous compounds, particularly N,N-diethylaniline and general principles of aromatic amine fragmentation. This guide is intended to serve as a reference for researchers utilizing **2,6-Diethylaniline-d15** as an internal standard or in metabolic studies.

Predicted Mass Spectral Data

The following table summarizes the predicted major ions and their relative abundances for the 70 eV electron ionization mass spectrum of **2,6-Diethylaniline-d15**. The predictions are based on the fragmentation patterns observed for similar aromatic amines.

Predicted m/z	Proposed Fragment Ion	Predicted Relative Abundance (%)
164	[M] ^{•+}	40
148	[M-CD ₃] ^{•+}	100
132	[M-C ₂ D ₅] ⁺	15
117	[M-C ₂ D ₅ , -CD ₃] ⁺	20
91	[C ₆ D ₃ ND ₂] ⁺	10

Experimental Protocol: Electron Ionization Mass Spectrometry

The acquisition of the mass spectrum for **2,6-Diethylaniline-d₁₅** would typically be performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:

- Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic amines (e.g., a 5% phenyl-methylpolysiloxane column).
- Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector instrument.
- Ion Source: Standard electron ionization (EI) source.

Typical Operating Parameters:

- Injection Mode: Splitless or split, with a sample concentration of approximately 1 mg/mL in a volatile solvent such as dichloromethane or methanol.
- Inlet Temperature: 250 °C.
- GC Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

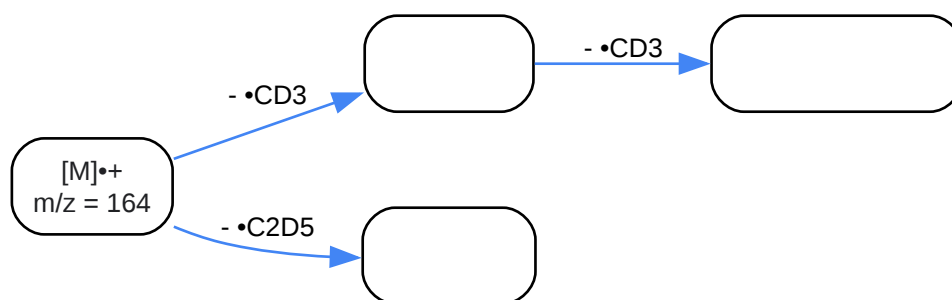
- Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Electron Energy: 70 eV.^{[1][2]}
- Mass Range: m/z 40-300.
- Scan Rate: 2 scans/second.

Predicted Fragmentation Pathway

The primary fragmentation of aromatic amines under electron ionization involves the loss of alkyl groups and rearrangements. For **2,6-Diethylaniline-d15**, the following fragmentation pathway is proposed:

- **Molecular Ion Formation:** The initial event is the removal of an electron from the **2,6-Diethylaniline-d15** molecule to form the molecular ion ($[M]^{\bullet+}$) at a predicted m/z of 164.
- **Alpha-Cleavage:** The most favorable fragmentation is the cleavage of a C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to the loss of a deuterated methyl radical ($\bullet CD_3$). This results in the formation of a stable, resonance-stabilized cation at a predicted m/z of 148, which is expected to be the base peak.
- **Loss of a Deuterated Ethyl Radical:** Another possible fragmentation is the loss of a deuterated ethyl radical ($\bullet C_2D_5$) to form an ion at a predicted m/z of 132.
- **Further Fragmentation:** The ion at m/z 148 can undergo further fragmentation by losing another deuterated methyl group to form an ion at m/z 117.

The proposed fragmentation pathway is visualized in the following diagram:



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Caption: Predicted EI fragmentation of **2,6-Diethylaniline-d15**.

Disclaimer: The mass spectral data and fragmentation pathway presented in this document are predictions based on established principles of mass spectrometry and data from analogous compounds. Experimental verification is required to confirm these predictions.

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